molecular formula C19H19NO2 B7184732 N-[1-(4-methoxyphenyl)cyclopropyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide

N-[1-(4-methoxyphenyl)cyclopropyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide

Cat. No.: B7184732
M. Wt: 293.4 g/mol
InChI Key: SFUHDXBOFVLCBO-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)cyclopropyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide: is a complex organic compound with a unique structure that combines a cyclopropyl group, a methoxyphenyl group, and a bicyclo[420]octa-1,3,5-triene core

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)cyclopropyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-22-15-8-6-14(7-9-15)19(10-11-19)20-18(21)17-12-13-4-2-3-5-16(13)17/h2-9,17H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUHDXBOFVLCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)NC(=O)C3CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)cyclopropyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the Methoxyphenyl Group:

    Construction of the Bicyclo[4.2.0]octa-1,3,5-triene Core: This can be synthesized via a Diels-Alder reaction between a suitable diene and dienophile.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents such as carbodiimides (e.g., EDCI) and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)cyclopropyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, reflux conditions.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperatures.

Major Products Formed

    Oxidation: Formation of N-[1-(4-hydroxyphenyl)cyclopropyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide.

    Reduction: Formation of N-[1-(4-methoxyphenyl)cyclopropyl]bicyclo[4.2.0]octa-1,3,5-triene-7-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, N-[1-(4-methoxyphenyl)cyclopropyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide can be used to study the effects of cyclopropyl and methoxyphenyl groups on biological activity. It may serve as a lead compound for the development of new drugs.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)cyclopropyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets. The bicyclo[4.2.0]octa-1,3,5-triene core provides structural rigidity, which can influence the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-hydroxyphenyl)cyclopropyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide
  • N-[1-(4-methoxyphenyl)cyclopropyl]bicyclo[4.2.0]octa-1,3,5-triene-7-amine
  • N-[1-(4-methoxyphenyl)cyclopropyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Uniqueness

N-[1-(4-methoxyphenyl)cyclopropyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide is unique due to the combination of its structural elements. The presence of the cyclopropyl group, methoxyphenyl group, and bicyclo[4.2.0]octa-1,3,5-triene core in a single molecule provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

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